molecular formula C20H24N2O3S B6964156 N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide

N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B6964156
M. Wt: 372.5 g/mol
InChI Key: HALJYALYHSRSSJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is a synthetic organic compound characterized by its unique structural components, including a dioxothiolan ring, a phenyl group, and a pyridinylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Pyridinylmethyl Moiety: The pyridinylmethyl group is typically added through a nucleophilic substitution reaction, where a pyridine derivative reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxothiolan ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield thiolane derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Thiolane derivatives.

    Substitution Products: Various functionalized pyridinylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential therapeutic agent.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide
  • N-(1,1-dioxothiolan-3-yl)-N-methyl-4-piperidin-1-ylpiperidine-1-carboxamide

Uniqueness

N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide is unique due to the combination of its dioxothiolan ring, phenyl group, and pyridinylmethyl moiety. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-phenyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16(18-7-3-2-4-8-18)12-20(23)22(14-17-6-5-10-21-13-17)19-9-11-26(24,25)15-19/h2-8,10,13,16,19H,9,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALJYALYHSRSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CN=CC=C1)C2CCS(=O)(=O)C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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